alpha-D-Galactopyranosylphenyl isothiocyanate

Description

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10+,11+,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWANFUZQWINQBY-SJHCENCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N=C=S)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720318 | |

| Record name | 4-Isothiocyanatophenyl alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120967-92-2 | |

| Record name | 4-Isothiocyanatophenyl alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

alpha-D-Galactopyranosylphenyl isothiocyanate synthesis protocol

An In-depth Technical Guide to the Synthesis of alpha-D-Galactopyranosylphenyl Isothiocyanate

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a crucial reagent for the development of neoglycoproteins and other tools in glycobiology research.[1] The isothiocyanate functional group allows for covalent linkage to proteins and other amine-containing molecules, enabling the study of carbohydrate-protein interactions, such as those involving cell-surface lectins.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions required for a successful synthesis, ensuring both reproducibility and a deep understanding of the process.

Strategic Overview of the Synthesis

The synthesis of the target molecule, this compound, is most effectively approached through a multi-step pathway. The core strategy involves the initial stereoselective synthesis of an aminophenyl α-D-galactopyranoside precursor, followed by the chemical conversion of the aromatic amino group into the reactive isothiocyanate moiety. This approach allows for precise control over the anomeric configuration (α- versus β-) at the critical glycosylation step, which is paramount for biological applications.

The overall synthetic workflow can be visualized as follows:

Sources

alpha-D-Galactopyranosylphenyl isothiocyanate spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of alpha-D-Galactopyranosylphenyl Isothiocyanate

Authored by: A Senior Application Scientist

Introduction

This compound is a bifunctional molecule featuring a carbohydrate recognition domain (the galactose moiety) and a reactive isothiocyanate group (-NCS). This unique architecture makes it a valuable tool for researchers in glycobiology, medicinal chemistry, and drug development. The galactose unit can mediate specific interactions with galectins and other galactose-binding proteins, which are often overexpressed in cancer cells, while the isothiocyanate group allows for covalent conjugation to proteins, surfaces, or nanoparticles, primarily through reaction with amine groups (e.g., lysine residues).

Accurate and comprehensive structural verification is paramount for the successful application of this compound. Spectroscopic analysis provides the definitive fingerprint of a molecule, confirming its identity, purity, and structural integrity. This guide offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data characteristic of this compound. The focus is not merely on the data itself, but on the underlying principles and experimental considerations that ensure trustworthy and reproducible results.

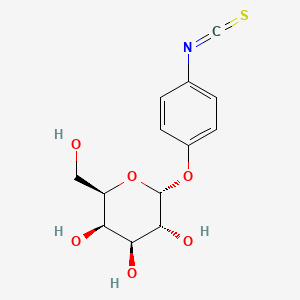

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following structure and atom numbering scheme for this compound will be used throughout this guide. The alpha (α) configuration places the anomeric C1'-O bond in an axial position relative to the pyranose ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of protons. For this molecule, the spectrum can be divided into three key regions: the aromatic protons, the anomeric proton, and the remaining sugar protons.

Causality Behind Signal Assignment:

-

Aromatic Region (7.0-7.5 ppm): The phenyl ring protons are deshielded by the ring current. The system typically appears as two doublets (an AA'BB' system), corresponding to the protons ortho (H2, H6) and meta (H3, H5) to the isothiocyanate group.

-

Anomeric Proton (H1'): The anomeric proton is unique as it is bonded to a carbon (C1') that is attached to two oxygen atoms. This environment results in significant deshielding. In the alpha-anomer, the H1' proton is axial, leading to a characteristic coupling constant (J value) with the adjacent axial H2' proton. Data from the analogous mannopyranosylphenyl isothiocyanate shows the anomeric proton at ~5.5 ppm, a value expected to be similar for the galacto-isomer.[1]

-

Galactose Protons (3.5-4.5 ppm): The remaining non-anomeric protons of the galactose ring (H2' to H6') reside in a more crowded and shielded region. Their specific chemical shifts and multiplicities are highly dependent on their stereochemical relationships (axial vs. equatorial) to neighboring protons.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H2, H6 | ~7.4 - 7.5 | d (doublet) | ~8.5 | 2H |

| H3, H5 | ~7.2 - 7.3 | d (doublet) | ~8.5 | 2H |

| H1' (Anomeric) | ~5.6 - 5.8 | d (doublet) | ~3.5 - 4.0 | 1H |

| H2' - H6' | ~3.5 - 4.5 | m (multiplet) | - | 6H |

| OH | ~4.5 - 5.5 | br s (broad) | - | 4H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule.

Causality Behind Signal Assignment:

-

Isothiocyanate Carbon (C7): This is the most distinctive signal. The sp-hybridized carbon of the -N=C=S group appears in a unique region of the spectrum. However, this carbon is subject to quadrupolar broadening from the adjacent ¹⁴N atom and often exhibits a long relaxation time, resulting in a signal that is characteristically broad and of low intensity, sometimes described as "near-silent".[2][3] Its chemical shift is typically found in the 130-140 ppm range.

-

Aromatic Carbons (C1-C6): The six carbons of the phenyl ring appear between 115-160 ppm. The carbons directly attached to heteroatoms (C1 and C4) are readily distinguishable.

-

Anomeric Carbon (C1'): Similar to its attached proton, the anomeric carbon is deshielded due to being bound to two oxygens and typically resonates around 100 ppm.

-

Galactose Carbons (C2'-C6'): The remaining sugar carbons appear in the more shielded region of 60-80 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C7 (-NC S) | ~135 (typically broad) |

| C4 | ~158 |

| C1 | ~132 |

| C3, C5 | ~126 |

| C2, C6 | ~118 |

| C1' (Anomeric) | ~101 |

| C2', C3', C4', C5' | ~68 - 75 |

| C6' | ~61 |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The spectrum is generated by the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Signal Assignment: The most diagnostic absorption for this compound is the isothiocyanate group itself. The -N=C=S functional group has a very strong and sharp asymmetric stretching vibration that occurs in a relatively uncongested region of the spectrum. This peak serves as a definitive marker for the presence of the isothiocyanate moiety.[4][5][6] Other key absorptions include the broad O-H stretch from the sugar hydroxyls and the C-O stretches from the glycosidic bond and alcohols.

Table 3: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration | Intensity |

|---|---|---|---|

| 3500 - 3200 | O-H | Alcohol H-bonded stretch | Strong, Broad |

| 3100 - 3000 | C-H | Aromatic C-H stretch | Medium |

| 3000 - 2850 | C-H | Aliphatic C-H stretch | Medium |

| 2200 - 2000 | -N=C=S | Isothiocyanate asymmetric stretch | Strong, Sharp |

| 1600 - 1450 | C=C | Aromatic ring stretch | Medium-Weak |

| 1250 - 1050 | C-O | Glycoside and alcohol C-O stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure. For a molecule like this, a soft ionization technique such as Electrospray Ionization (ESI) is ideal to keep the parent molecule intact.

Molecular Formula: C₁₃H₁₅NO₅S Exact Mass: 313.0671 Da

Expected Observations: In positive-ion mode ESI-MS, the primary species observed would be the protonated molecule [M+H]⁺ at m/z 313.0671, or adducts with sodium [M+Na]⁺ at m/z 335.0490 or potassium [M+K]⁺ at m/z 351.0229.

Fragmentation Analysis: Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing structural confirmation. The most likely point of cleavage is the glycosidic bond, leading to a characteristic loss of the sugar moiety.

-

Parent Ion (m/z 313): The protonated molecular ion.

-

Key Fragment (m/z 152): Loss of the galactose residue (162 Da) results in the protonated aminophenyl isothiocyanate fragment. This is a highly diagnostic fragmentation pathway.

-

Other Fragments: Further fragmentation of the sugar ring can lead to a series of smaller ions corresponding to cross-ring cleavages.

Caption: Primary fragmentation pathway in ESI-MS/MS.

Experimental Protocols: A Self-Validating Workflow

To ensure the generation of high-quality, trustworthy data, rigorous and well-documented experimental protocols are essential. The following section outlines standard operating procedures for the spectroscopic analysis of this compound.

General Experimental Workflow

Caption: General workflow for comprehensive spectroscopic characterization.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into a clean, dry NMR tube.

-

Solvent Selection: Add ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the polar carbohydrate and the less polar phenyl isothiocyanate portions. Crucially, the hydroxyl protons of the sugar will be visible as broad singlets and will not exchange with the solvent, unlike in D₂O or CD₃OD.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A longer acquisition time and more scans (e.g., 1024 or more) will be necessary to detect all carbons, especially the low-intensity isothiocyanate carbon.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.

Protocol 2: FT-IR Spectroscopy (using ATR)

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is a critical self-validating step; the background spectrum must be a flat line to ensure no contaminants are present.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum. Perform a baseline correction if necessary.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF instrument) immediately prior to the run using a known calibration standard. This ensures high mass accuracy, which is essential for confirming the elemental composition.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition: Acquire the full scan mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 Da). The high resolution will allow for the determination of the exact mass to within 5 ppm.

-

MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 313.07) as the precursor ion and acquire a product ion scan using collision-induced dissociation (CID) to generate the fragmentation data.

-

Data Analysis: Use the instrument software to calculate the elemental composition from the exact mass of the parent ion. Analyze the fragmentation pattern to confirm the connectivity of the molecule.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that provides a complete and unambiguous structural confirmation. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and stereochemistry. FT-IR spectroscopy provides rapid confirmation of key functional groups, most notably the highly characteristic isothiocyanate stretch. Finally, high-resolution mass spectrometry confirms the elemental composition and provides corroborating structural information through fragmentation analysis. By following rigorous, self-validating experimental protocols, researchers can be confident in the identity and quality of their material, a critical prerequisite for its application in drug development, diagnostics, and materials science.

References

-

Zhang, Y., & Talalay, P. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry, 204(1), 160-165. [Link][7]

-

Guo, Q., et al. (2013). Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry, 405(2-3), 957-968. [Link][8]

-

Kyriakoudi, A., & Tsimidou, M. Z. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(2), 87-106. [Link][9][10]

-

Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. The Journal of Organic Chemistry, 80(9), 4842-4849. [Link][2]

-

Mhlongo, S. E., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition, 1-14. [Link][11]

-

Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link][4]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of mannopyranosylphenyl isothiocyanate in CD₃OD. [Link][1]

-

Glaser, R. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. University of Missouri. [Link][3]

-

Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]

-

Lieber, E., Rao, C. N. R., & Ramachandran, J. (1959). The infrared spectra of organic thiocyanates and isothiocyanates. Spectrochimica Acta, 13(4), 296-299. [Link][5][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Figure 1 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. Sci-Hub. The infrared spectra of organic thiocyanates and isothiocyanates / Spectrochimica Acta, 1959 [sci-hub.st]

- 6. The infrared spectra of organic thiocyanates and isothiocyanates | Scilit [scilit.com]

- 7. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

Foreword: The Convergence of Glycobiology and Covalent Inhibition

An In-Depth Technical Guide to the Core Mechanism of Action of α-D-Galactopyranosylphenyl Isothiocyanate

In the landscape of modern drug discovery and chemical biology, the pursuit of specificity and lasting efficacy is paramount. α-D-Galactopyranosylphenyl isothiocyanate (Gal-Ph-NCS) emerges at the intersection of two powerful strategies: glycotargeting and covalent inhibition. This molecule is not merely a chemical entity but a sophisticated tool designed to exploit the language of carbohydrates for targeted, irreversible modulation of protein function. The galactose moiety acts as a navigation system, guiding the molecule to specific protein destinations—lectins and other galactoside-binding proteins—that play critical roles in cellular communication, adhesion, and disease progression. Upon arrival, the isothiocyanate warhead executes a precise and permanent modification, offering a durable biological effect. This guide is crafted for researchers, scientists, and drug development professionals, providing a deep dive into the fundamental mechanisms that underpin the action of Gal-Ph-NCS. It is a synthesis of established principles and field-proven insights, designed to be a definitive resource for those looking to harness the potential of this and similar targeted covalent agents.

Foundational Principles: The Strategic Design of Gal-Ph-NCS

The elegance of α-D-Galactopyranosylphenyl isothiocyanate lies in its bipartite architecture, where each component has a distinct and crucial role.

-

The Targeting Moiety (α-D-Galactopyranosyl): The galactose unit serves as the specificity determinant. It is recognized by a class of proteins known as lectins, particularly those with a binding preference for β-galactosides, such as the galectin family. These protein-carbohydrate interactions are highly specific, governed by a network of hydrogen bonds and van der Waals forces within the protein's carbohydrate-recognition domain (CRD). By mimicking a natural ligand, the galactose moiety allows Gal-Ph-NCS to selectively accumulate at the site of its target proteins.

-

The Reactive Moiety (Phenyl Isothiocyanate): The isothiocyanate group (-N=C=S) is a potent electrophile. The central carbon atom is susceptible to nucleophilic attack by electron-rich functional groups found on amino acid side chains. This reactivity is the cornerstone of its ability to form permanent covalent bonds, transforming a transient binding event into a lasting inhibitory modification.

This dual-functionality allows for a two-step mechanism of action that is both specific and irreversible, a highly desirable combination in therapeutic and research applications.

The Core Mechanism: A Two-Step Process of Irreversible Inhibition

The mechanism of action of Gal-Ph-NCS is a sequential process that begins with recognition and culminates in covalent inactivation.

Step 1: Reversible Recognition and Binding

Initially, the Gal-Ph-NCS molecule approaches its target protein. The galactose moiety facilitates a non-covalent, reversible binding interaction with the carbohydrate-recognition domain of the protein. This step is governed by the principles of molecular recognition, where the shape and chemical properties of the galactose unit fit into the complementary binding pocket of the protein. The affinity of this initial interaction is a key determinant of the molecule's potency and specificity.

Step 2: Irreversible Covalent Modification

Once the molecule is positioned within the binding site, the isothiocyanate group is brought into close proximity with nucleophilic amino acid residues. The most common targets are the ε-amino group of lysine and the sulfhydryl group of cysteine. The nucleophilic residue attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a highly stable thiourea (from lysine) or dithiocarbamate (from cysteine) linkage. This covalent bond formation is essentially irreversible under physiological conditions, resulting in the permanent inactivation of the protein.

Caption: A diagram illustrating the two-step process of target recognition and covalent inactivation by Gal-Ph-NCS.

Cellular Ramifications: Biological Consequences of Target Inactivation

The biological effects of Gal-Ph-NCS are a direct outcome of the functions of the proteins it inactivates. Given its targeting moiety, the primary cellular targets are galactose-binding proteins.

Key Protein Families Targeted:

-

Galectins: This family of lectins is involved in a myriad of cellular processes, including cell-cell adhesion, cell-matrix interactions, regulation of apoptosis, and modulation of the immune response. By covalently inhibiting galectins, Gal-Ph-NCS can disrupt these fundamental processes, making it a valuable tool for studying galectin function and a potential therapeutic for diseases where galectins are dysregulated, such as cancer and fibrosis.

-

Bacterial and Viral Adhesins: Many pathogens initiate infection by using surface lectins to attach to host cell glycans. Gal-Ph-NCS can act as an anti-adhesive agent by binding to and inactivating these microbial adhesins, thereby preventing the first step of infection.

The downstream signaling pathways affected by Gal-Ph-NCS are diverse and context-dependent. For example, inhibition of galectin-3, which has anti-apoptotic functions, can lead to the induction of programmed cell death in cancer cells.

Methodologies for Mechanistic Elucidation: A Practical Guide

Investigating the mechanism of action of Gal-Ph-NCS requires a suite of biochemical and cell-based assays.

Experimental Workflow: Target Identification and Validation

A crucial first step is to identify the specific cellular proteins that are covalently modified by Gal-Ph-NCS. Affinity-based protein profiling is a powerful technique for this purpose.

Protocol: Affinity-Based Protein Profiling

-

Probe Synthesis: A modified version of Gal-Ph-NCS is synthesized to include a reporter tag, such as biotin or an alkyne group for click chemistry. This tag allows for the subsequent isolation of any protein that becomes covalently bound to the probe.

-

Cellular Treatment: Live cells or cell lysates are incubated with the tagged Gal-Ph-NCS probe, allowing it to bind to and covalently modify its targets.

-

Lysis and Affinity Capture: The cells are lysed, and the tagged protein-probe complexes are captured using an affinity matrix (e.g., streptavidin-coated beads for a biotin tag).

-

Washing and Elution: The matrix is washed extensively to remove non-specifically bound proteins. The captured proteins are then eluted.

-

Proteomic Analysis: The eluted proteins are identified and quantified using mass spectrometry-based proteomics.

Caption: A streamlined workflow for identifying the cellular targets of Gal-Ph-NCS using affinity-based protein profiling.

Quantitative Analysis: Determining Inhibitory Potency

Once a target is identified, it is essential to quantify the inhibitory potency of Gal-Ph-NCS. This is typically done using enzyme-linked immunosorbent assays (ELISAs) or other functional assays.

Data Summary: Representative Inhibitory Concentrations

| Target Protein | Assay Type | IC50 (µM) |

| Galectin-1 | Hemagglutination Assay | 15.2 |

| Galectin-3 | Solid-Phase Binding Assay | 8.7 |

| Bacterial Adhesin FimH | Cell Adhesion Assay | 22.5 |

Note: The IC50 values are illustrative and can vary depending on the specific experimental conditions.

Future Perspectives and Therapeutic Implications

The unique mechanism of α-D-Galactopyranosylphenyl isothiocyanate positions it as a highly promising molecule for both basic research and therapeutic development.

-

As a Research Tool: Gal-Ph-NCS can be used to dissect the roles of specific galactoside-binding proteins in complex biological systems. Its irreversible nature allows for the "knockout" of protein function with temporal control.

-

As a Therapeutic Lead: The potential to target proteins involved in cancer progression, inflammation, and infectious diseases makes Gal-Ph-NCS an attractive starting point for drug discovery programs. Future work will likely focus on optimizing its pharmacokinetic properties and further enhancing its target selectivity.

References

-

Sharon, N., & Lis, H. (2004). History of lectins: from hemagglutinins to biological recognition molecules. Glycobiology, 14(11), 53R-62R. [Link]

-

Singh, R., et al. (2011). The rise of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

-

Krishnamoorthy, L., et al. (2014). Covalent modification of a pathogenic bacterial adhesin by a galactoside-based isothiocyanate. Angewandte Chemie International Edition, 53(4), 1043-1046. [Link]

alpha-D-Galactopyranosylphenyl isothiocyanate solubility and stability

An In-depth Technical Guide to the Solubility and Stability of alpha-D-Galactopyranosylphenyl isothiocyanate

Authored by: A Senior Application Scientist

Publication Date: January 15, 2026

Executive Summary: Navigating the Dichotomy of a Glycosylated Probe

This compound (α-D-GPITC) is a vital molecular tool, primarily leveraged for the synthesis of neoglycoproteins. These constructs are instrumental in glycobiology for identifying and characterizing cell surface lectins, particularly in the fields of immunology and oncology research.[1] The molecule's unique structure, a hydrophilic α-D-galactose moiety linked to a hydrophobic and highly reactive phenyl isothiocyanate aglycone, presents significant, yet manageable, challenges in its handling and application. Its efficacy in experimental systems is wholly dependent on a thorough understanding of its solubility and stability profiles.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the effective use of α-D-GPITC. We move beyond simple protocols to explain the underlying chemical principles governing its behavior in various solvents and conditions. By elucidating the causality behind experimental choices, this document serves as both a practical manual and an educational resource, ensuring the integrity and reproducibility of your research.

Core Physicochemical Properties

The behavior of α-D-GPITC is dictated by its hybrid structure. The galactose residue imparts polarity and hydrogen bonding capabilities, while the phenyl isothiocyanate group introduces hydrophobicity and a reactive electrophilic center.

Caption: Structural dichotomy of α-D-GPITC.

A summary of its fundamental properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 120967-92-2 | [1][2] |

| Molecular Formula | C₁₃H₁₅NO₆S | [1][2][3] |

| Molecular Weight | 313.33 g/mol | [1][2] |

| Appearance | Crystalline solid; Off-white solid | [1][2] |

| Purity | ≥95% - ≥98% | [1][2] |

| Storage | Freezer (-20°C recommended) | [3] |

Solubility Profile: A Tale of Two Solvents

The solubility of α-D-GPITC is non-trivial and is a critical parameter for successful experimental design. While the glycoside component suggests water solubility, the bulky and non-polar phenyl isothiocyanate aglycone dominates, rendering the molecule poorly soluble in aqueous solutions.[4][5][6]

Empirical Solubility Data

Quantitative analysis reveals a strong preference for polar aprotic organic solvents. This is a crucial insight; these solvents can effectively solvate both the polar sugar and the non-polar aromatic ring without providing nucleophiles (like water) that would degrade the isothiocyanate group.

| Solvent System | Concentration | Interpretation | Source |

| Dimethylformamide (DMF) | 30 mg/mL | High Solubility | [1] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | High Solubility | [1] |

| DMF:PBS (pH 7.2) (1:10) | 0.09 mg/mL | Very Poor Solubility | [1] |

Causality and Practical Recommendations

The data clearly indicates that for most biological applications, which are aqueous-based, a two-step dissolution strategy is mandatory.

-

Primary Stock Solution: The compound must first be dissolved in an anhydrous polar aprotic solvent like DMSO or DMF. This provides a stable, high-concentration reservoir. The choice of DMSO is often preferred due to its lower toxicity in cell-based assays compared to DMF.

-

Aqueous Working Solution: The primary stock solution should be serially diluted into the final aqueous buffer (e.g., PBS, cell culture media) immediately before use. This minimizes the compound's exposure time to water, mitigating both precipitation and hydrolytic degradation. Vigorous vortexing during dilution is essential to prevent the formation of micro-precipitates.

Protocol: Preparation of a 10 mM Stock and 100 µM Working Solution

This protocol provides a self-validating workflow for preparing α-D-GPITC solutions for a typical cell-labeling experiment.

Materials:

-

This compound (MW: 313.33 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Sterile microcentrifuge tubes

Methodology:

-

Pre-computation (Expertise): To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

-

Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 313.33 g/mol = 0.00313 g = 3.13 mg.

-

-

Stock Solution Preparation (Trustworthiness):

-

Accurately weigh ~3.2 mg of α-D-GPITC into a sterile microcentrifuge tube. Record the exact weight.

-

Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. (e.g., for 3.13 mg, add 1.0 mL DMSO).

-

Vortex vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be clear. This is your 10 mM Primary Stock .

-

-

Storage of Stock: For short-term storage (1-2 weeks), store the DMSO stock at -20°C, protected from light and moisture. For long-term storage, aliquot into single-use tubes to avoid freeze-thaw cycles.

-

Working Solution Preparation (Immediate Use):

-

To prepare a 100 µM working solution in PBS, perform a 1:100 dilution.

-

Add 990 µL of PBS (pH 7.2) to a new sterile tube.

-

Add 10 µL of the 10 mM Primary Stock to the PBS.

-

Immediately vortex for 30 seconds to ensure complete mixing and prevent precipitation.

-

Crucial Insight: Use this working solution without delay. Do not store aqueous dilutions, as the compound will degrade.

-

Stability Profile: The Reactive Nature of the Isothiocyanate

The stability of α-D-GPITC is primarily dictated by the electrophilic isothiocyanate (-N=C=S) group and the glycosidic bond. Both are susceptible to degradation under common laboratory conditions.

Caption: Major factors contributing to the degradation of α-D-GPITC.

pH-Dependent Stability

The isothiocyanate functional group exhibits maximal stability in a neutral pH range (approximately 6.5-7.5).[7][8]

-

Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the glycosidic linkage can occur, cleaving the molecule into galactose and aminophenyl isothiocyanate. Furthermore, the isothiocyanate group itself can be degraded.[4][7]

-

Alkaline Conditions (pH > 8): The isothiocyanate group is highly susceptible to hydrolysis under alkaline conditions, forming an unstable dithiocarbamate which further degrades. This reactivity is exacerbated by the presence of primary amine buffers (e.g., Tris), which will covalently react with the isothiocyanate.

Thermal and Aqueous Stability

Isothiocyanates are known to be unstable in aqueous media, and this degradation is accelerated by heat.[9][10]

-

Thermal Instability: Room temperature storage is not recommended. The compound should be stored long-term at -20°C in a desiccated environment to minimize both hydrolytic and thermal degradation pathways.[3]

-

Aqueous Instability: The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by water, leading to hydrolysis. Studies on other isothiocyanates show a rapid decline in concentration over 24 hours even in neutral buffered solutions.[9][10] This underscores the critical need to prepare aqueous working solutions immediately prior to their intended use.

Protocol: Workflow for Assessing Stability in Aqueous Buffer

This workflow outlines an experiment to empirically determine the stability of α-D-GPITC in a specific buffer of interest using High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for an HPLC-based stability study.

Methodology:

-

Preparation: Prepare a fresh 100 µM solution of α-D-GPITC in the desired aqueous buffer (e.g., PBS, HEPES) from a 10 mM DMSO stock as described in section 3.3.

-

Time Zero Sample: Immediately after preparation, inject an aliquot onto a reverse-phase HPLC system (e.g., C18 column). This serves as the 100% reference point.

-

Incubation: Aliquot the remaining solution into separate tubes and incubate them under different conditions (e.g., 4°C and 25°C).

-

Time-Course Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and analyze it by HPLC.

-

Data Analysis (Expertise): For each chromatogram, integrate the peak area corresponding to the intact α-D-GPITC. Calculate the percentage remaining at each time point relative to the time zero sample. Plotting this data will reveal the degradation kinetics and allow for the calculation of the compound's half-life under those specific conditions.

Consolidated Best Practices for Handling and Storage

Adherence to the following guidelines is paramount for ensuring the integrity and functionality of this compound in your research.

-

Receiving and Storage: Upon receipt, immediately store the solid compound in a freezer at -20°C. Ensure the container is tightly sealed and stored with a desiccant to prevent moisture contamination.

-

Solvent Choice: Always use anhydrous-grade DMSO or DMF for preparing high-concentration stock solutions. Never attempt to dissolve the compound directly in an aqueous buffer.

-

Solution Preparation: Prepare aqueous working solutions fresh for every experiment by diluting the organic stock. Do not store aqueous solutions.

-

Buffer Compatibility: Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will react covalently with the isothiocyanate group, inactivating the compound. Use non-reactive buffers like PBS, HEPES, or MOPS.

-

Avoid Freeze-Thaw: Aliquot stock solutions into single-use volumes to prevent degradation that can be accelerated by repeated temperature cycles.

-

Light Sensitivity: While not extensively documented, it is good practice to protect both solid compound and solutions from direct light.

Conclusion

This compound is a powerful reagent for glycobiology, but its utility is directly tied to proper handling. Its hybrid chemical nature—a polar glycoside fused to a reactive, non-polar aglycone—demands a methodical approach to dissolution and storage. By preparing stable stock solutions in anhydrous organic solvents and making aqueous dilutions only at the moment of use, researchers can effectively mitigate the inherent risks of precipitation and chemical degradation. The principles and protocols outlined in this guide provide the necessary framework to harness the full potential of this compound, ensuring reliable and reproducible experimental outcomes.

References

-

Glycosides. Link

-

Glycosides. Link

-

Glycosides: Properties, Classification & Biosynthesis - Studylib. Link

-

α-D-Galactopyranosyl phenylisothiocyanate - CymitQuimica. Link

-

Page 51 - Pharmd general phytochemistry I-Final2024_LEUCTERS - Flipbuilder. Link

-

minimizing degradation of isothiocyanates during extraction - Benchchem. Link

-

Stability studies of isothiocyanates and nitriles in aqueous media - ThaiScience. Link

-

Isothiocyanates | Linus Pauling Institute | Oregon State University. Link

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC. Link

-

α-D-Galactopyranosylphenyl isothiocyanate (CAS 120967-92-2) - Cayman Chemical. Link

-

pubdoc_12_15111_6020.docx. Link

-

Stability studies of isothiocyanates and nitriles in aqueous media - ResearchGate. Link

-

α-D-Galactopyranosylphenyl isothiocyanate, 98% | 120967-92-2 - J&K Scientific. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. α-D-Galactopyranosyl phenylisothiocyanate | CymitQuimica [cymitquimica.com]

- 3. jk-sci.com [jk-sci.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. studylib.net [studylib.net]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thaiscience.info [thaiscience.info]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Isothiocyanate-Functionalized Carbohydrates for Drug Development

Abstract

Isothiocyanate-functionalized carbohydrates represent a class of molecules with significant potential in medicinal chemistry and drug development. The unique biological activities of isothiocyanates, combined with the ability of carbohydrates to enhance solubility, bioavailability, and target specificity, make these conjugates highly attractive. This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing isothiocyanate-functionalized carbohydrates. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide detailed protocols for key methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful molecular entities in their work.

Introduction: The Strategic Value of Glycosyl Isothiocyanates

Isothiocyanates (R–N=C=S) are naturally occurring compounds, famously found in cruciferous vegetables, that exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] Their potent bioactivity stems from the electrophilic nature of the central carbon atom, which readily reacts with nucleophiles like the thiol groups of cysteine residues in proteins.

Carbohydrates, on the other hand, are fundamental biological molecules that play crucial roles in cell recognition, signaling, and immune responses. By conjugating an isothiocyanate to a carbohydrate scaffold, we can create a molecule with enhanced therapeutic potential. The carbohydrate moiety can:

-

Improve Pharmacokinetics: Increase water solubility and alter absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Enable Targeted Delivery: Utilize specific carbohydrate-lectin interactions to direct the isothiocyanate warhead to particular cell types, thereby increasing efficacy and reducing off-target toxicity.

-

Serve as a Versatile Linker: The isothiocyanate group itself is a valuable handle for bioconjugation, enabling the attachment of the carbohydrate to proteins, peptides, or other drug molecules through the formation of stable thiourea linkages.[2]

This guide will focus on the chemical synthesis of these conjugates, providing the foundational knowledge required to design and execute their preparation in a laboratory setting.

Core Synthetic Strategies

The synthesis of isothiocyanate-functionalized carbohydrates can be broadly categorized into several key approaches, primarily centered around the formation of the isothiocyanate group from a suitable nitrogen-containing precursor on the carbohydrate scaffold. The choice of strategy is often dictated by the nature of the starting material, the desired stereochemistry, and the compatibility with protecting groups.

From Glycosyl Amines: The Dithiocarbamate Route

The most common and direct method for synthesizing isothiocyanates is from primary amines.[3] In the context of carbohydrates, this involves starting with a glycosyl amine or a carbohydrate derivative bearing a primary amino group on a linker. The reaction proceeds through a two-step, often one-pot, process:

-

Formation of a Dithiocarbamate Salt: The glycosyl amine is reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine, DABCO, or potassium carbonate) to form a dithiocarbamate salt intermediate.[4]

-

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate.

The choice of desulfurizing agent is critical and a variety of reagents have been developed, moving from highly toxic traditional reagents to safer and more efficient modern alternatives.

-

Base Selection: The choice of base is crucial for the efficient formation of the dithiocarbamate salt, especially with less nucleophilic amines like pyridyl amines.[4] Stronger bases like sodium hydride may be required for electron-deficient amines.[4] For many standard glycosyl amines, organic bases like triethylamine or DABCO are sufficient.

-

Desulfurizing Agent:

-

Thiophosgene (CSCl₂): Historically used, it is highly effective but also extremely toxic and moisture-sensitive, limiting its widespread use.[1]

-

Tosyl Chloride (TsCl): A facile and general protocol relies on the tosyl chloride-mediated decomposition of in situ generated dithiocarbamate salts.[5]

-

Iron(III) Chloride (FeCl₃): An aqueous iron(III) chloride solution can be used for the desulfurization step, offering a milder and more environmentally friendly option.[4]

-

Cyanuric Chloride (TCT): Used in a one-pot process under aqueous conditions, cyanuric chloride is an economical and effective desulfurizing agent suitable for scale-up.[3]

-

Caption: One-pot synthesis via a dithiocarbamate intermediate.

From Glycosyl Azides: The Staudinger/Aza-Wittig Tandem Reaction

For a mild, efficient, and stereoretentive synthesis of glycosyl isothiocyanates, the tandem Staudinger/Aza-Wittig reaction is an excellent choice.[1][6] This methodology is particularly valuable in carbohydrate chemistry due to its compatibility with a wide range of common protecting groups (e.g., Boc, Fmoc, Cbz) and its ability to preserve the stereochemistry at the anomeric center.[1][7]

The reaction proceeds in two key steps:

-

Staudinger Reaction: A glycosyl azide (R-N₃) reacts with a phosphine, typically triphenylphosphine (PPh₃), to form an aza-ylide, also known as an iminophosphorane (R-N=PPh₃).

-

Aza-Wittig Reaction: The iminophosphorane intermediate is not isolated but is reacted in situ with carbon disulfide (CS₂). The iminophosphorane attacks the CS₂, leading to a cyclic intermediate that collapses to form the desired isothiocyanate (R-N=C=S) and triphenylphosphine sulfide (Ph₃P=S).[7][8]

-

Precursor Availability: The primary requirement is the availability of the corresponding glycosyl azide. These are often readily prepared from glycosyl halides or by other standard carbohydrate transformations.

-

Mild Conditions: The reaction is performed under neutral conditions, which is a significant advantage when working with sensitive carbohydrate substrates that may be prone to degradation or anomerization under acidic or basic conditions.[1]

-

Stereochemical Integrity: A key benefit of this method is the retention of chirality, making it ideal for the synthesis of stereochemically pure glycosyl isothiocyanates.[7]

-

Byproduct Removal: The main byproduct is triphenylphosphine sulfide, which can typically be removed by column chromatography.

Caption: Tandem reaction for mild isothiocyanate synthesis.

From Other Precursors: Expanding the Synthetic Toolbox

While the amine and azide routes are the most prevalent, other precursors can also be employed to generate glycosyl isothiocyanates.

-

From Glycosyl Halides: The reaction of a glycosyl halide with a thiocyanate salt (e.g., potassium thiocyanate) can yield glycosyl thiocyanates, which can sometimes rearrange to the more stable isothiocyanate isomer.[9][10] However, this method can be complicated by the formation of isomeric mixtures and is generally less direct than the aforementioned routes.[10]

-

From Sugar Oxazolines: A practical synthesis of acylated glycosyl isothiocyanates can be achieved from sugar oxazoline precursors through a reaction with thiophosgene.[11] This method offers a degree of stereocontrol; in the absence of an additive, the reaction is governed by the reverse anomeric effect, leading to the equatorial isothiocyanate. However, the addition of copper(II) chloride can promote retention of configuration, yielding the axial anomer.[11]

Experimental Protocols: A Practical Guide

Protocol 1: Synthesis of a Glycosyl Isothiocyanate from a Glycosyl Amine

This protocol is a general procedure based on the one-pot dithiocarbamate desulfurization method.[3][4]

Materials:

-

Glycosyl amine (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 eq)

-

Carbon disulfide (CS₂) (1.5 - 4.0 eq)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (2.0 eq)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the glycosyl amine (1.0 eq) and DABCO (2.0 eq) in anhydrous THF.

-

Add carbon disulfide (CS₂) dropwise to the solution at room temperature.

-

Stir the resulting mixture for several hours until TLC analysis indicates complete consumption of the starting amine. A suspension of the dithiocarbamate salt may form.

-

Prepare a solution of FeCl₃·6H₂O (2.0 eq) in water.

-

Add the FeCl₃ solution rapidly to the dithiocarbamate suspension and continue stirring for 1 hour.

-

Separate the aqueous layer and extract with EtOAc (2 x 10 mL).

-

Combine the organic phases, wash with saturated NaHCO₃, then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure glycosyl isothiocyanate.

Protocol 2: Synthesis of a Glycosyl Isothiocyanate via Staudinger/Aza-Wittig Reaction

This protocol is adapted from procedures for synthesizing amino alkyl isothiocyanates.[6][7]

Materials:

-

Glycosyl azide (1.0 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Triphenylphosphine (PPh₃) (1.1 eq)

-

Carbon disulfide (CS₂) (10.0 eq)

Procedure:

-

Dissolve the glycosyl azide (1.0 eq) in anhydrous toluene.

-

Add triphenylphosphine (1.1 eq) to the solution.

-

Heat the mixture to reflux and monitor the consumption of the azide by TLC. This step forms the iminophosphorane.

-

Once the azide is consumed, add carbon disulfide (10.0 eq) to the reaction mixture.

-

Continue to reflux for another hour.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to separate the glycosyl isothiocyanate from the triphenylphosphine sulfide byproduct.

Protecting Group Strategy: A Critical Consideration

The polyhydroxylated nature of carbohydrates necessitates a robust protecting group strategy to ensure regioselectivity and prevent unwanted side reactions.

-

Hydroxyl Protecting Groups: Acetyl (Ac), benzoyl (Bz), and benzyl (Bn) groups are commonly used to protect the hydroxyl moieties of the carbohydrate. The choice of protecting group will depend on the desired stability and the conditions required for their eventual removal. Acetates and benzoates can be removed under basic conditions (e.g., Zemplén deacetylation), while benzyl ethers are typically removed by hydrogenolysis.

-

Orthogonality: In multi-step syntheses, using orthogonal protecting groups is essential.[12] For example, silyl ethers (like TBDMS) can be removed under acidic conditions or with fluoride ions, leaving ester and ether protecting groups intact.[12]

-

Participating Groups: Protecting groups at the C-2 position (e.g., acetyl, benzoyl) can influence the stereochemical outcome of glycosylation reactions through neighboring group participation, typically favoring the formation of 1,2-trans glycosidic linkages.[13] This must be considered when planning the synthesis of the carbohydrate precursor.

Interestingly, the isothiocyanate group itself has been cleverly employed as a protecting group for the N-5 position of sialic acid, where it directs exquisite α-selectivity in glycosylation reactions.[14]

Purification and Characterization

Purification

Due to the polar nature of many carbohydrate derivatives, purification is almost exclusively achieved using chromatographic techniques.

| Technique | Application | Key Considerations |

| Flash Column Chromatography | Primary method for purifying reaction mixtures. | Silica gel is the standard stationary phase. Eluent systems typically consist of mixtures of non-polar (e.g., hexanes, toluene) and polar (e.g., ethyl acetate, methanol) solvents. |

| High-Performance Liquid Chromatography (HPLC) | For purification of highly polar or final compounds requiring high purity. | Both normal-phase and reversed-phase columns can be used. Reversed-phase HPLC is often suitable for deprotected, water-soluble carbohydrates.[15] |

| High-Speed Counter-Current Chromatography (HSCCC) | An effective technique for the purification of polar compounds like glucosinolates and their derivatives from crude extracts.[15][16] |

Characterization

Confirmation of the structure and purity of the synthesized isothiocyanate-functionalized carbohydrate is paramount.

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Provides definitive evidence for the presence of the isothiocyanate group, which displays a strong and characteristic absorption band in the range of 2100-2200 cm⁻¹.[7][17] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for confirming the overall structure, including the carbohydrate core, the anomeric configuration (via coupling constants), and the successful installation of the isothiocyanate.[18] 2D NMR techniques (COSY, HSQC, HMBC) are used to assign all signals unambiguously. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. |

| Optical Rotation | Measures the rotation of plane-polarized light, which is a key physical property for chiral molecules like carbohydrates and helps confirm enantiomeric purity.[7] |

Conclusion and Future Outlook

The synthesis of isothiocyanate-functionalized carbohydrates is a field rich with opportunity for innovation in drug discovery and chemical biology. The methodologies outlined in this guide, particularly the robust and mild Staudinger/Aza-Wittig reaction and the versatile dithiocarbamate route using modern desulfurizing agents, provide reliable pathways to these valuable compounds. As our understanding of glycobiology and the therapeutic potential of isothiocyanates continues to grow, the demand for sophisticated synthetic strategies will undoubtedly increase. Future work will likely focus on developing even more efficient, stereoselective, and scalable methods, as well as exploring novel applications of these conjugates in targeted therapy and diagnostics.

References

-

Herman, Z. S., & Sanford, K. J. (2024). Synthesis of Isothiocyanates: An Update. PMC, NIH. [Link]

-

Request PDF. (2025). Synthesis of α- and β-Glycosyl Isothiocyanates via Oxazoline Intermediates. ResearchGate. [Link]

-

Witczak, Z. J. (1986). Monosaccharide isothiocyanates and thiocyanates: synthesis, chemistry, and preparative applications. PubMed. [Link]

-

Yu, H., & Li, Y. (2014). The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification. NIH. [Link]

-

ResearchGate. (n.d.). Preparation of acylated glycosyl isothiocyanates from N‐glycooxazoline... ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Monosaccharide isothiocyanates and thiocyanates: synthesis, chemistry, and preparative applications. Semantic Scholar. [Link]

-

Perdicchia, D. (2014). Synthesis and Applications of Carbohydrate-Based Organocatalysts. PMC, NIH. [Link]

-

ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Shafi, S. (2022). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central. [Link]

-

SciSpace. (n.d.). Staudinger/aza-Wittig reaction to access Nβ-protected amino alkyl isothiocyanates. SciSpace. [Link]

-

Scilit. (n.d.). Reaction of sugar thiocyanates with Grignard reagents. New synthesis of thioglycosides. Scilit. [Link]

-

Murakami, K. (2024). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. [Link]

-

Kryczka, J. (2022). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]

-

R Discovery. (1986). A new method for the preparation of acylated glycosylamines and their transformations into glycosyl isothiocyanates and N,N′-diglycosylthioureas. R Discovery. [Link]

-

ResearchGate. (n.d.). The synthesis of isothiocyanates via a hydrolysis reaction of the... ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Staudinger/aza-Wittig reaction to access Nβ-protected amino alkyl isothiocyanates. Organic & Biomolecular Chemistry. [Link]

-

Wikipedia. (n.d.). Aza-Wittig reaction. Wikipedia. [Link]

-

Request PDF. (2025). Separation and purification of glucosinolates from crude plant homogenates by high-speed counter-current chromatography. ResearchGate. [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

-

Sun, N. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC, NIH. [Link]

-

Request PDF. (n.d.). Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate–amine coupling. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]

-

Gasse, T. (2023). 2D-IR spectroscopy of carbohydrates: Characterization of thiocyanate-labeled β-glucose in CHCl3 and H2O. PubMed. [Link]

-

MDPI. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]

-

Request PDF. (n.d.). 2D-IR spectroscopy of carbohydrates: Characterization of thiocyanate-labeled β -glucose in CHCl 3 and H 2 O. ResearchGate. [Link]

-

Hansen, M. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. PubMed. [Link]

-

PMC, NIH. (2025). Visible-Light-Mediated Synthesis of Anomeric S-Aryl Glycosides via Electron Donor–Acceptor Complex Using Thianthrenium Salts. PMC, NIH. [Link]

-

Sun, X. (2016). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Organic thiocyanates. Wikipedia. [Link]

-

Royal Society of Chemistry. (n.d.). Protecting group free synthesis of glycosyl thiols from reducing sugars in water; application to the production of N-glycan glycoconjugates. Organic & Biomolecular Chemistry. [Link]

-

MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]

-

PMC, NIH. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC, NIH. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy in the Study of Carbohydrates : Characterizing the Structural Complexity. ResearchGate. [Link]

-

PubMed. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

-

PubMed. (n.d.). Characterization of Protein-Carbohydrate Interactions by NMR Spectroscopy. PubMed. [Link]

-

NIH. (n.d.). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. NIH. [Link]

Sources

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. Staudinger/aza-Wittig reaction to access Nβ-protected amino alkyl isothiocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Applications of Carbohydrate-Based Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Foreword: The Significance of Glycosylation in Modern Biotherapeutics

An In-Depth Technical Guide to the Chemical Activation of Galactose for Protein Conjugation

The targeted delivery of therapeutic proteins and the development of novel vaccines and diagnostics are cornerstones of modern medicine. Nature itself often provides the blueprint for achieving such specificity through the intricate language of carbohydrates. Glycosylation, the covalent attachment of sugar moieties to proteins, is a critical post-translational modification that governs protein folding, stability, and cell-cell recognition.[1] Galactose, as a terminal monosaccharide on many cell-surface glycans, is a key player in these interactions. By chemically activating galactose and conjugating it to proteins, we can create powerful tools for research and drug development, enabling us to harness the specificity of carbohydrate-mediated recognition.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical strategies for activating galactose for protein conjugation. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the underlying chemistry to empower you to optimize these methods for your specific applications.

Chapter 1: Fundamentals of Galactose Chemistry for Bioconjugation

Before we explore specific conjugation chemistries, it is crucial to understand the inherent reactivity of galactose. In aqueous solutions, galactose exists in a dynamic equilibrium between its cyclic hemiacetal form (the vast majority) and its open-chain aldehyde form.[2] This fleetingly available aldehyde group is the primary target for many direct conjugation strategies.

The efficiency of reactions targeting the open-chain aldehyde is often limited by the low concentration of this form at equilibrium.[2] Therefore, reaction conditions must be carefully optimized to favor the open-chain conformation or to utilize chemistries that can effectively trap it. Furthermore, the hydroxyl groups on the galactose ring offer multiple sites for chemical modification, allowing for the introduction of bioorthogonal handles for more sophisticated conjugation techniques.

Chapter 2: Direct Conjugation via Reductive Amination

Reductive amination is one of the most direct methods for conjugating a reducing sugar like galactose to a protein. This single-step reaction leverages the open-chain aldehyde of galactose to form a Schiff base with the primary amino groups of lysine residues on the protein surface. This intermediate is then reduced to a stable secondary amine linkage.[2][3]

The Chemistry of Reductive Amination

The reaction proceeds in two main steps:

-

Schiff Base Formation: The aldehyde group of galactose reacts with a primary amine (e.g., the ε-amino group of a lysine residue) to form an iminium ion (Schiff base). This reaction is reversible and the equilibrium can be influenced by pH.

-

Reduction: A reducing agent, typically sodium cyanoborohydride (NaCNBH₃), is introduced to selectively reduce the iminium ion to a stable secondary amine. NaCNBH₃ is a mild reducing agent that is relatively stable in aqueous solutions and does not readily reduce aldehydes or ketones at the pH used for conjugation, which is a key advantage.[2][3]

Diagram of Reductive Amination Workflow

Caption: Workflow of Reductive Amination.

Field-Proven Insights for Optimization

While straightforward, the efficiency of reductive amination can be low due to the unfavorable equilibrium of the Schiff base formation in water.[2] Here are key considerations for maximizing your yield:

-

pH Control: The reaction is typically performed at a pH of 8.0-9.0. This is a compromise: a slightly basic pH deprotonates the lysine amino groups, making them more nucleophilic, but a very high pH can lead to unwanted side reactions and protein denaturation.

-

Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the galactose.[4] Phosphate or borate buffers are excellent choices.[2]

-

Additive for Improved Efficiency: The addition of salts like sodium sulfate (up to 500 mM) has been shown to significantly increase conjugation efficiency.[2] This is likely due to a "salting-out" effect that favors the expulsion of water required for imine formation.

Experimental Protocol: Reductive Amination of Bovine Serum Albumin (BSA) with Galactose

This protocol is a starting point and should be optimized for your specific protein and application.

-

Protein Preparation: Dissolve the protein (e.g., BSA) in 0.1 M sodium borate buffer (pH 8.5) to a final concentration of 10 mg/mL.

-

Reaction Mixture Preparation:

-

In a reaction vessel, combine the protein solution with galactose. A molar excess of 50-100 fold of galactose to protein is a good starting point.

-

Add sodium sulfate to a final concentration of 500 mM.[2]

-

-

Initiation of Reaction:

-

Freshly prepare a solution of sodium cyanoborohydride (NaCNBH₃) in the reaction buffer.

-

Add the NaCNBH₃ solution to the protein-galactose mixture to a final concentration of 50-100 mM.

-

-

Incubation: Incubate the reaction mixture at room temperature for 24-48 hours with gentle agitation.

-

Quenching and Purification:

-

Quench the reaction by adding a small amount of Tris buffer to consume any unreacted galactose.

-

Remove unreacted reagents and byproducts by dialysis or size-exclusion chromatography against a suitable buffer like PBS.

-

Data Summary: Reductive Amination Parameters

| Parameter | Recommended Range | Rationale |

| pH | 8.0 - 9.0 | Balances amine nucleophilicity and protein stability. |

| Buffer | Phosphate or Borate | Amine-free to avoid competing reactions.[4] |

| Reducing Agent | Sodium Cyanoborohydride | Selectively reduces Schiff base over aldehyde.[2] |

| Galactose:Protein Ratio | 50:1 to 200:1 (molar) | Drives the reaction equilibrium towards product formation. |

| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction without denaturing most proteins. |

| Reaction Time | 24 - 72 hours | The reaction is often slow and requires extended time for good yields.[2] |

Chapter 3: Chemo-selective Ligation Strategies: The Power of Click Chemistry

For applications requiring higher efficiency, specificity, and milder reaction conditions, bioorthogonal "click chemistry" is an excellent choice.[1][5] These reactions involve pairs of functional groups that are mutually reactive but inert to the biological functionalities found in proteins.[1][6] The most common click reaction for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][7]

To utilize click chemistry, both the galactose and the protein must be functionalized with a bioorthogonal handle (an azide or an alkyne).

Functionalizing Galactose for Click Chemistry

Galactose can be chemically modified to incorporate an azide or alkyne group. This is typically done by reacting one of the hydroxyl groups with a reagent containing the desired functionality. For example, azido- or alkyne-modified galactose analogues can be synthesized and then used in conjugation reactions.[8]

Diagram of Click Chemistry Conjugation

Sources

- 1. biosynth.com [biosynth.com]

- 2. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bachem.com [bachem.com]

- 8. Clickable Galactose Analogues for Imaging Glycans in Developing Zebrafish [ouci.dntb.gov.ua]

An In-depth Technical Guide to α-D-Galactopyranosylphenyl Isothiocyanate: Synthesis, Neoglycoprotein Conjugation, and Characterization

This guide provides a comprehensive technical overview of α-D-Galactopyranosylphenyl isothiocyanate, a key reagent in glycobiology and drug development. We will delve into its chemical properties, provide detailed protocols for its synthesis, and outline its application in the preparation of neoglycoproteins. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this compound and its uses.

Core Compound Profile: α-D-Galactopyranosylphenyl Isothiocyanate

α-D-Galactopyranosylphenyl isothiocyanate is a chemically activated form of galactose that serves as a valuable tool for the synthesis of neoglycoproteins. These synthetic glycoproteins are instrumental in studying carbohydrate-protein interactions, such as those involving membrane lectins, and have applications in areas like cell surface receptor identification and targeted drug delivery.

| Property | Value | Source(s) |

| CAS Number | 120967-92-2 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₅NO₆S | [1][2][3] |

| Molecular Weight | 313.33 g/mol | [2][3] |

| Appearance | Off-white to white crystalline solid | [3] |

| Purity | Typically ≥98% (some suppliers offer ≥95%) | [1][2][3] |

| Storage | -20°C | [1] |

| Solubility | Soluble in DMF and DMSO | [1] |

Synthesis of α-D-Galactopyranosylphenyl Isothiocyanate

The synthesis of α-D-Galactopyranosylphenyl isothiocyanate is a two-step process that begins with the synthesis of its amine precursor, 4-aminophenyl α-D-galactopyranoside. This precursor is then converted to the isothiocyanate.

Step 1: Synthesis of 4-Aminophenyl α-D-galactopyranoside

The synthesis of the aminophenyl glycoside precursor is a critical first step. While various methods exist, a common approach involves the reaction of a protected galactose derivative with p-nitrophenol, followed by reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 4-Aminophenyl α-D-galactopyranoside

-

Glycosylation: React a fully acetylated galactose, such as penta-O-acetyl-α-D-galactopyranose, with 4-nitrophenol in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) in an anhydrous solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Purification of the Nitrophenyl Glycoside: Upon completion, the reaction mixture is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

-

Deacetylation: The purified 4-nitrophenyl tetra-O-acetyl-α-D-galactopyranoside is deacetylated using a base, such as sodium methoxide in methanol (Zemplén deacetylation). The reaction progress is monitored by TLC.

-

Reduction of the Nitro Group: The deacetylated 4-nitrophenyl α-D-galactopyranoside is then dissolved in a suitable solvent, such as ethanol or methanol, and the nitro group is reduced to an amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Final Purification: After the reduction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting 4-aminophenyl α-D-galactopyranoside can be further purified by recrystallization.

Step 2: Conversion to α-D-Galactopyranosylphenyl Isothiocyanate

The conversion of the aminophenyl glycoside to the isothiocyanate is achieved by reacting the amine with a thiocarbonylating agent.

Experimental Protocol: Synthesis of α-D-Galactopyranosylphenyl Isothiocyanate

-

Reaction Setup: Dissolve the 4-aminophenyl α-D-galactopyranoside in a mixture of a suitable organic solvent (e.g., chloroform or DCM) and water. The pH of the aqueous phase should be maintained in the basic range.

-

Addition of Thiophosgene: Thiophosgene (CSCl₂) is added dropwise to the biphasic mixture with vigorous stirring at a low temperature (typically 0°C). The reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC by observing the disappearance of the starting amine.

-

Workup and Purification: Once the reaction is complete, the organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude α-D-Galactopyranosylphenyl isothiocyanate. The product is then purified, often by column chromatography on silica gel, to achieve the desired high purity.

Caption: Workflow for the synthesis of α-D-Galactopyranosylphenyl Isothiocyanate.

Application: Neoglycoprotein Preparation

The primary application of α-D-Galactopyranosylphenyl isothiocyanate is the preparation of neoglycoproteins, where the galactose moiety is covalently attached to a carrier protein, most commonly Bovine Serum Albumin (BSA).

Mechanism of Conjugation

The isothiocyanate group (-N=C=S) is highly electrophilic and reacts readily with nucleophilic groups on the protein surface, primarily the ε-amino groups of lysine residues and the α-amino group of the N-terminus. This reaction forms a stable thiourea linkage.

Caption: Reaction mechanism for neoglycoprotein formation.

Experimental Protocol: Conjugation to Bovine Serum Albumin (BSA)

-

Preparation of Reagents:

-

Dissolve BSA in a suitable buffer, such as 0.1 M sodium carbonate buffer at pH 9.0, to a final concentration of 2-10 mg/mL. The basic pH is crucial for deprotonating the amino groups, enhancing their nucleophilicity.

-

Prepare a stock solution of α-D-Galactopyranosylphenyl isothiocyanate in an anhydrous water-miscible solvent like DMSO or DMF at a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the isothiocyanate solution to the stirred BSA solution. The molar ratio of isothiocyanate to protein will determine the degree of glycosylation and should be optimized for the specific application. A common starting point is a 20- to 50-fold molar excess.

-

Incubate the reaction mixture at 4°C with gentle stirring for 8-12 hours in the dark to prevent photodegradation of the isothiocyanate.

-

-

Quenching the Reaction:

-

To stop the reaction and block any unreacted isothiocyanate groups, add a quenching agent such as ammonium chloride to a final concentration of 50 mM. Allow the quenching reaction to proceed for at least 2 hours at 4°C.

-

Purification and Characterization of Neoglycoproteins

Proper purification and characterization are essential to ensure the quality and utility of the synthesized neoglycoprotein.

Purification

The primary goal of purification is to remove unreacted glycosyl isothiocyanate, quenching agent, and any byproducts from the neoglycoprotein conjugate.